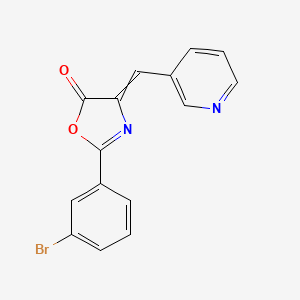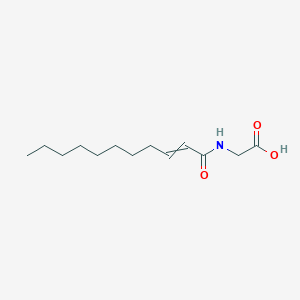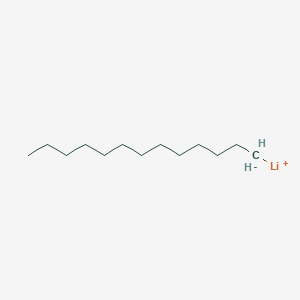
5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” is a synthetic organic compound that belongs to the oxazolone family Oxazolones are known for their diverse chemical reactivity and are often used as intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include:
Starting Materials: 3-bromobenzaldehyde, 3-pyridinecarboxaldehyde, and an amino acid derivative.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Cyclization: The mixture is heated to promote cyclization, forming the oxazolone ring.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
“5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxazolone derivatives with additional functional groups, while substitution could introduce new substituents at the bromophenyl position.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for constructing heterocyclic compounds.
Biology and Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It may exhibit biological activity, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the production of materials with specific properties, such as polymers or coatings. Its reactivity allows for the modification of material surfaces or the creation of new materials with desired characteristics.
Mecanismo De Acción
The mechanism by which “5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and pyridinylmethylene groups suggests potential interactions with aromatic and heterocyclic binding sites.
Comparación Con Compuestos Similares
Similar Compounds
- 5(4H)-Oxazolone, 2-phenyl-4-(3-pyridinylmethylene)-
- 5(4H)-Oxazolone, 2-(3-chlorophenyl)-4-(3-pyridinylmethylene)-
- 5(4H)-Oxazolone, 2-(3-methylphenyl)-4-(3-pyridinylmethylene)-
Uniqueness
“5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” is unique due to the presence of the bromophenyl group, which can influence its reactivity and potential applications. The bromine atom can participate in various chemical reactions, making the compound versatile for different synthetic and industrial purposes.
Propiedades
Fórmula molecular |
C15H9BrN2O2 |
|---|---|
Peso molecular |
329.15 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H9BrN2O2/c16-12-5-1-4-11(8-12)14-18-13(15(19)20-14)7-10-3-2-6-17-9-10/h1-9H |
Clave InChI |
UBEOAFQCFKQVDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=NC(=CC3=CN=CC=C3)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)


![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)

![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B12571547.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)

![3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane](/img/structure/B12571566.png)
